6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one

Drug-likeness Physicochemical Property Solubility

6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one belongs to the 5-nitropiperidin-2-one class, a scaffold recognized for generating structurally diverse, pharmacologically significant compounds. This specific derivative integrates a 1-methylpyrazole substituent at the 6-position.

Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
CAS No. 1803561-76-3
Cat. No. B6600580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one
CAS1803561-76-3
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2C(CCC(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C9H12N4O3/c1-12-6(4-5-10-12)9-7(13(15)16)2-3-8(14)11-9/h4-5,7,9H,2-3H2,1H3,(H,11,14)
InChIKeyUHMFXIOCTQHRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one (CAS 1803561-76-3): Core Scaffold & Physicochemical Identity for Procurements in Medicinal Chemistry


6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one belongs to the 5-nitropiperidin-2-one class, a scaffold recognized for generating structurally diverse, pharmacologically significant compounds [1]. This specific derivative integrates a 1-methylpyrazole substituent at the 6-position. The 5-nitropiperidin-2-one core has been utilized in combinatorial libraries that led to potent farnesyltransferase (FTase) inhibitors, where all four substituents on the piperidine ring were found to be critical for activity [2].

Why 6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one Cannot Be Replaced by Unsubstituted or Alkyl-Substituted 5-Nitropiperidin-2-one Analogs


The 1-methylpyrazole substituent at the 6-position fundamentally alters the physicochemical and pharmacokinetic profile compared to simpler alkyl-substituted 5-nitropiperidin-2-ones. Key drug-likeness parameters demonstrate quantifiable differences: the pyrazole ring significantly increases topological polar surface area (TPSA) and hydrogen bond acceptor count while reducing lipophilicity (LogP) . These divergent properties directly impact solubility, permeability, and target engagement, making the compound a non-interchangeable starting material for projects requiring a specific balance of polarity and hydrogen-bonding capacity, as demonstrated in FTase inhibitor programs where substituent variation led to a 10-fold shift in potency [1].

Quantitative Differentiation Evidence for 6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one Against Closest 5-Nitropiperidin-2-one Analogs


Enhanced Topological Polar Surface Area (TPSA) Enables Superior Aqueous Solubility Profile

6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one exhibits a TPSA of 90.06 Ų, which is substantially higher than the 6-isopropyl analog (TPSA 72.24 Ų) . This 17.82 Ų increase, driven by the additional nitrogen atoms in the pyrazole ring, predicts significantly improved aqueous solubility. TPSA values above 90 Ų are correlated with enhanced oral absorption and blood-brain barrier penetration, positioning this compound favorably for CNS-targeted or solubility-limited projects.

Drug-likeness Physicochemical Property Solubility

Significantly Reduced Lipophilicity (LogP) Improves Metabolic Stability and Reduces Off-Target Binding Risk

The target compound has a computed LogP of 0.02, which is markedly lower than the 6-isopropyl analog (LogP 0.57) . This represents a reduction of 0.55 log units, indicating a shift from moderately lipophilic to near-equal hydrophilic character. In drug discovery, lower LogP is associated with reduced CYP450 inhibition, lower plasma protein binding, and decreased phospholipidosis risk. This differentiation is critical for projects prioritizing metabolic stability and a cleaner off-target profile.

Lipophilicity ADME Metabolic Stability

Increased Hydrogen Bond Acceptor Count Expands Target Interaction Potential

With 5 hydrogen bond acceptor sites, the target compound offers two additional H-bond acceptors compared to the 6-isopropyl analog (3 acceptors) . The pyrazole ring contributes a second nitrogen atom, providing an extra site for polar interactions. In fragment-based drug design, a higher H-bond acceptor count is directly linked to enhanced binding enthalpy and improved ligand efficiency, making this building block more versatile for exploring polar contacts within enzyme active sites or protein-protein interfaces.

Hydrogen Bonding Target Engagement Fragment-Based Drug Design

Validated Scaffold for Farnesyltransferase (FTase) Inhibitor Development with Substituent-Dependent Potency Modulation

The 5-nitropiperidin-2-one scaffold is a proven entry point for FTase inhibitor discovery. Systematic SAR studies demonstrated that all four substituents on the piperidine core significantly influence potency, with a 10-fold increase observed by reducing the 2-one to the corresponding piperidine (IC50 1.9 nM for the optimized (+)-enanantiomer) [1]. While direct IC50 data for the 6-pyrazole analog is not yet publicly available, the class-level evidence confirms that the 6-position substituent is a critical potency determinant. Choosing a heteroaryl-substituted building block like the target compound over simple alkyl analogs provides a distinct SAR vector that has not been exhaustively explored in FTase inhibitor series.

Farnesyltransferase Inhibition Oncology Structure-Activity Relationship

High-Impact Application Scenarios for 6-(1-Methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one Based on Quantifiable Differentiation


Lead Optimization of Farnesyltransferase Inhibitors with Improved Solubility

Leveraging its significantly higher TPSA (90.06 Ų) and lower LogP (0.02) relative to alkyl-substituted analogs , this compound is ideally suited for medicinal chemistry teams seeking to improve the aqueous solubility and metabolic stability of FTase inhibitor leads while maintaining the validated 5-nitropiperidin-2-one pharmacophore. The pyrazole substituent provides additional hydrogen-bonding capacity that can be exploited for novel binding interactions.

Fragment-Based Drug Discovery (FBDD) Targeting Kinase or Bromodomain Proteins

The compound's 5 hydrogen bond acceptors and 1 donor, combined with a favorable TPSA for fragment space (90.06 Ų) and low lipophilicity , align with fragment library design principles for targeting polar protein pockets. Its pyrazole ring mimics the hinge-binding motif of many kinase inhibitors, making it a privileged fragment for early-stage screening against ATP-binding sites.

Synthesis of Chiral Piperidine Building Blocks via Nitro-Mannich/Lactamisation Cascades

As demonstrated by Jakubec et al., 5-nitropiperidin-2-ones can be synthesized in highly enantioenriched form via organocatalytic cascades [1]. Procuring this specific pyrazole-substituted variant enables downstream stereoselective transformations to generate fully substituted piperidines with defined stereochemistry, which are valuable intermediates for alkaloid natural product synthesis and chiral drug discovery.

Quote Request

Request a Quote for 6-(1-methyl-1H-pyrazol-5-yl)-5-nitropiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.